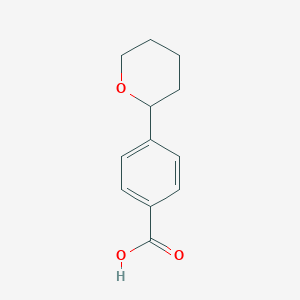
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine, also known as MPP, is a chemical compound that has gained interest in scientific research due to its potential biological and pharmacological properties. MPP is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway. 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has been shown to inhibit the activation of NF-κB and JAK/STAT signaling, which are involved in the production of pro-inflammatory cytokines and chemokines. 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, the reduction of inflammation and oxidative stress, and the protection against neurodegeneration. 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has also been shown to modulate various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has several advantages for lab experiments, including its high purity and yield, its ability to inhibit pro-inflammatory cytokine and chemokine production, and its potential as a neuroprotective agent. However, there are also limitations to using 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the investigation of 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine, including its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Further investigation is needed to fully understand the mechanism of action of 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine and to determine its potential toxicity and side effects. Additionally, the development of new synthesis methods for 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine may lead to improvements in its purity and yield, and may facilitate its use in future research.
Métodos De Síntesis
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has been synthesized through various methods, including the reaction of 2-methoxy-5-bromopyridine with 1-propan-2-ylpyrazole-3-carboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-methoxy-5-bromopyridine with 1-propan-2-ylpyrazole-3-carboxylic acid, followed by deprotection with trifluoroacetic acid. These methods have been reported in the literature and have been used to obtain 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine with high purity and yield.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine has been investigated for its potential biological and pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine can inhibit the production of pro-inflammatory cytokines and chemokines, and can induce apoptosis in cancer cells. In vivo studies have shown that 2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine can reduce inflammation and oxidative stress, and can protect against neurodegeneration.
Propiedades
IUPAC Name |
2-methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15-7-6-11(14-15)10-4-5-12(16-3)13-8-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHWQBHUMVEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(1-propan-2-ylpyrazol-3-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

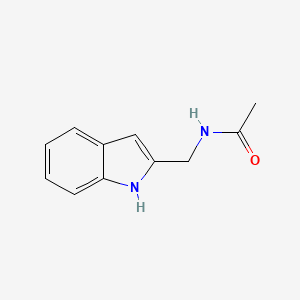
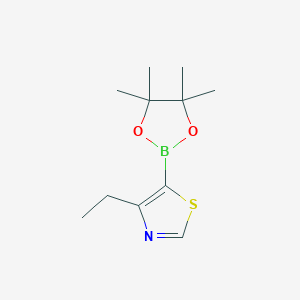

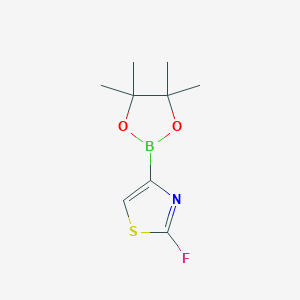
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
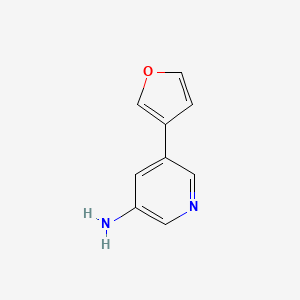

![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)



![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)
